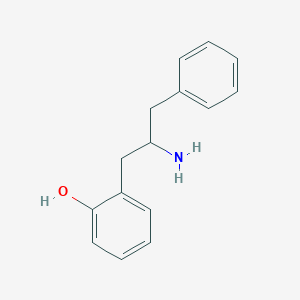

2-(2-Amino-3-phenylpropyl)phenol

Description

Properties

CAS No. |

81289-44-3 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(2-amino-3-phenylpropyl)phenol |

InChI |

InChI=1S/C15H17NO/c16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17/h1-9,14,17H,10-11,16H2 |

InChI Key |

VPYPPMVWZDMCHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 2-(2-Amino-3-phenylpropyl)phenol

Coupling of Mandelic Acid Derivatives with Phenylpropylamines

A foundational approach involves coupling optically active mandelic acid derivatives with 3-(3-hydroxyphenyl)propylamine. As detailed in EP0007716A1, R-mandelic acid reacts with 3-(3-hydroxyphenyl)propylamine in the presence of peptide coupling agents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline or N,N'-dicyclohexylcarbodiimide . The reaction proceeds in aprotic solvents like dichloromethane or dimethylformamide at temperatures ranging from −30°C to 150°C, achieving completion within 2–48 hours.

The resulting amide intermediate, N-(2-phenyl-2-hydroxyethyl)-3-(4-hydroxyphenyl)propylamide , undergoes reduction using diborane or catalytic hydrogenation. For instance, hydrogenation at 25°C under 60 psi hydrogen pressure with 5% palladium on carbon yields the target amine after crystallization from ethyl acetate and diethyl ether.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Coupling Agent | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline |

| Solvent | Dichloromethane |

| Temperature | −30°C to 150°C |

| Reduction Catalyst | Pd/C (5%) |

| Hydrogen Pressure | 60 psi |

Alkylation of Phenylpropylamines with Benzoyl Methyl Halides

An alternative route described in EP0007716A1 involves alkylating 3-(3-hydroxyphenyl)propylamine with 2-fluorobenzoylmethyl bromide . The reaction, conducted under reflux in polar solvents like ethanol, forms N-(2-fluorobenzoylmethyl)-3-(3-hydroxyphenyl)propylamine . Subsequent hydrolysis with hydrochloric acid and neutralization with sodium hydroxide isolates the crude product, which is purified via recrystallization.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To prevent oxidation or undesired side reactions during synthesis, phenolic hydroxyl groups are often protected as benzyl ethers. WO2011141932A2 describes using benzyl bromide in acetone with potassium carbonate to form 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol . Hydrogenolysis with Raney nickel under hydrogen atmosphere later removes the benzyl group.

Amine Protection

Primary amines are temporarily converted to carbamates or trifluoroacetates for stability. WO2021250067A2 highlights the use of benzoic acid to form 2-amino-3-phenylpropyl carbamate benzoate , which is isolated by cooling a heated isopropanol solution to 0°C. The benzoate salt is then converted to the hydrochloride salt using anhydrous HCl in dichloromethane.

Purification and Isolation Techniques

Salt Formation for Impurity Removal

Crude this compound often contains impurities such as phenylalaninol (Impurity 1) and bis-adduct urea (Impurity 5). WO2021250067A2 resolves this by reacting the crude amine with benzoic acid in isopropanol at 60–65°C, followed by cooling to 0°C to precipitate the benzoate salt. This reduces Impurity 1 from 7.86% to 0.20% and eliminates Impurity 3.

Purification Efficacy:

| Impurity | Before Purification (%) | After Purification (%) |

|---|---|---|

| Phenylalaninol (1) | 7.86 | 0.20 |

| Bis-Adduct Urea (5) | 4.60 | Not Detected |

Crystallization and Solvent Selection

Ethyl acetate and diethyl ether are preferred for recrystallization due to their differential solubility profiles. For instance, dissolving the crude product in hot ethyl acetate and gradually adding diethyl ether induces crystallization, yielding material with >98% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a USP L11 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% strong inorganic acid in acetonitrile and water (pH 2) resolves this compound from impurities at 210 nm. Gradient elution over 25 minutes ensures baseline separation, with the target compound eluting at 12.3 minutes.

Melting Point and Spectroscopic Data

The hydrochloride salt of this compound exhibits a melting point of 151–152°C. Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of amine (N–H stretch at 3300 cm⁻¹) and phenolic hydroxyl (O–H stretch at 3500 cm⁻¹) functionalities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like nitric acid for nitration reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Nitro derivatives and other substituted phenols.

Scientific Research Applications

2-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

Side Chain Complexity: The target compound’s 2-amino-3-phenylpropyl substituent introduces significant hydrophobicity compared to 2-{[(3-Hydroxypropyl)amino]methyl}phenol (polar hydroxyl side chain) or 2-(Aminomethyl)phenol (smaller, polar substituent) . This may enhance membrane permeability but reduce aqueous solubility. The phenyl branch distinguishes it from 4-Amino-2-phenylphenol, where the phenyl group is directly attached to the phenol ring, altering steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.